(S)-2-amino-2-(3-bromophenyl)ethanol
Overview
Description
“(S)-2-amino-2-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It is also known as “(S)-1-(3-Bromophenyl)ethanol” and has a CAS number of 134615-22-8 . It is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “(S)-2-amino-2-(3-bromophenyl)ethanol” is 1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.Chemical Reactions Analysis
Ethers, like “(S)-2-amino-2-(3-bromophenyl)ethanol”, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
“(S)-2-amino-2-(3-bromophenyl)ethanol” has a molecular weight of 201.06 . It is a colorless to light-yellow liquid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Copper-Catalyzed Direct Amination
A study by Zhao, Fu, and Qiao (2010) details a copper-catalyzed direct amination of ortho-functionalized haloarenes using NaN(3) as the amino source in ethanol. This method effectively synthesizes ortho-functionalized aromatic amines, including derivatives related to (S)-2-amino-2-(3-bromophenyl)ethanol, showcasing its utility in organic synthesis (Haibo Zhao et al., 2010).
Enantioselective Resolution
Conde et al. (1998) achieved the resolution of a compound structurally similar to (S)-2-amino-2-(3-bromophenyl)ethanol using lipase-catalyzed reactions. This process is important in the synthesis of adrenergic agents, demonstrating the compound's role in medicinal chemistry (S. Conde et al., 1998).
Syntheses of Heterocyclic Compounds
Kametani et al. (1970) investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, a compound related to (S)-2-amino-2-(3-bromophenyl)ethanol. Their study explored phenolic cyclization to create various heterocyclic compounds, indicating the compound's relevance in heterocyclic chemistry (T. Kametani et al., 1970).
Differentiation of Receptors
Research by Lands, Ludueña, and Buzzo (1967) on structural modifications of compounds similar to (S)-2-amino-2-(3-bromophenyl)ethanol led to insights into sympathomimetic activity and the differentiation of β-receptors. This highlights its significance in pharmacological receptor studies (A. M. Lands et al., 1967).
Synthesis of Amino Acid Derivatives
Bambal and Hanzlik (1994) synthesized amino acid derivatives using compounds structurally related to (S)-2-amino-2-(3-bromophenyl)ethanol. Their work contributes to the understanding of protein interactions with bromobenzene metabolites, showcasing its role in bioorganic chemistry (R. Bambal & R. Hanzlik, 1994).
Synthesis of Cardiovascular Drug Intermediates
Zhang Wei-xing (2013) developed a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs. This underscores the importance of compounds related to (S)-2-amino-2-(3-bromophenyl)ethanol in pharmaceutical synthesis (Zhang Wei-xing, 2013).
Synthesis of Polydentate Chiral Amino Alcohols
Kai (2012) synthesized novel polydentate chiral amino alcohols, including derivatives of (S)-2-amino-2-(3-bromophenyl)ethanol. This research is relevant for applications in asymmetric synthesis and catalysis (S. Kai, 2012).
Safety And Hazards
“(S)-2-amino-2-(3-bromophenyl)ethanol” is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(2S)-2-amino-2-(3-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRKZFQSCBVEY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295550 | |
Record name | (βS)-β-Amino-3-bromobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-2-(3-bromophenyl)ethanol | |
CAS RN |
209963-05-3 | |
Record name | (βS)-β-Amino-3-bromobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209963-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Amino-3-bromobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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